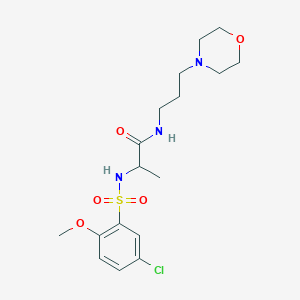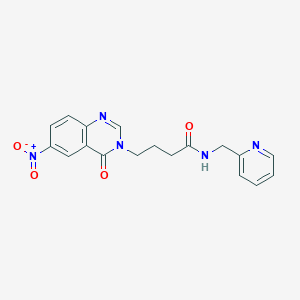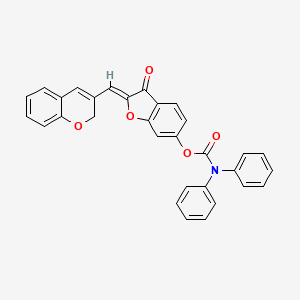![molecular formula C23H23N3O2 B11126726 3-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11126726.png)
3-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound featuring two indole moieties. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moieties: The indole rings can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Acetylation: The indole moiety is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 3-acetyl-1H-indole.
Amide Bond Formation: The final step involves the coupling of 3-acetyl-1H-indole with 2-(1H-indol-3-yl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the acetyl group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole moieties make it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, indole derivatives are known for their role in cell signaling and as precursors to neurotransmitters. This compound could be studied for its potential effects on biological pathways involving indole derivatives.
Medicine
Medicinally, indole derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. This compound could be investigated for similar therapeutic potentials.
Industry
In the industrial sector, indole derivatives are used in the manufacture of dyes, perfumes, and agrochemicals. This compound could find applications in these areas due to its structural properties.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body. This compound could potentially bind to and modulate the activity of enzymes involved in metabolic pathways or act as a ligand for certain receptors, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-3-yl)propanoic acid
- 3-(1H-indol-3-yl)acrylic acid
- 3-(1H-indol-3-yl)ethanol
Uniqueness
Compared to these similar compounds, 3-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide features an additional acetyl group and a propanamide linkage, which could confer unique chemical reactivity and biological activity. Its dual indole structure may enhance its interaction with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C23H23N3O2/c1-16(27)20-15-26(22-9-5-3-7-19(20)22)13-11-23(28)24-12-10-17-14-25-21-8-4-2-6-18(17)21/h2-9,14-15,25H,10-13H2,1H3,(H,24,28) |
InChI Key |
YHXIWYBDYIKDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11126644.png)

![2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide](/img/structure/B11126654.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11126659.png)
![N-benzyl-N-methyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11126666.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11126678.png)


![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-4-chlorophenylalaninate](/img/structure/B11126695.png)
![1-({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)propan-2-one](/img/structure/B11126701.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11126709.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B11126713.png)
![N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B11126718.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11126719.png)
